(1-Tosylpiperidin-4-yl)boronic acid
Description
Properties
Molecular Formula |
C12H18BNO4S |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonylpiperidin-4-yl]boronic acid |
InChI |
InChI=1S/C12H18BNO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11,15-16H,6-9H2,1H3 |
InChI Key |
PXBCHAJWZFUIQJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
This method involves coupling a suitable halogenated piperidine derivative with a boronic acid or boronate ester. The key steps are:
- Preparation of the halogenated intermediate: 4-Iodo or 4-Bromo tosylpiperidine is synthesized via halogenation of the aromatic or aliphatic ring.
- Coupling reaction: The halogenated intermediate reacts with a boronic acid under Pd-catalyzed conditions.
| Parameter | Typical Values |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ or NaOH |
| Solvent | Toluene/water or dioxane/water mixture |
| Temperature | 80–110°C |
| Time | 12–24 hours |
- High regioselectivity.
- Compatibility with various functional groups.
- Mild conditions.
- Requires pre-halogenation.
- Cost of palladium catalysts.
Direct Borylation via Iridium or Rhodium Catalysis
Recent advances have enabled direct C–H borylation of piperidine rings:
- Catalysts: Iridium complexes with bipyridine ligands.
- Reagents: Bis(pinacolato)diboron (B₂Pin₂).
- Conditions: Mild temperatures (25–80°C), inert atmosphere.
- The process allows regioselective borylation at the 4-position of piperidine derivatives.
- Subsequent oxidation yields the boronic acid.
Borylation of Tosylated Intermediates
In some cases, the tosyl group can be used as a directing group to facilitate borylation at the 4-position:
- Method: Catalytic borylation with B₂Pin₂ in the presence of a transition metal catalyst.
- Outcome: Formation of the boronic ester, which can be hydrolyzed to the free boronic acid.
Specific Synthetic Routes from Literature
Route via Halogenation and Suzuki Coupling
Based on recent patents and literature, a typical route involves:
Halogenation of Tosylpiperidine:
- React p-toluenesulfonylpiperidine with iodine or N-bromosuccinimide (NBS) to afford 4-iodo or 4-bromo derivatives.
-
- Subject the halogenated intermediate to Suzuki–Miyaura coupling with phenylboronic acid or other boronic acids under Pd catalysis.
-
- Convert the boronate ester to the free boronic acid via acid or base hydrolysis.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Halogenation | I₂, NaI | 20°C, 2 hours | 85% | |
| Suzuki Coupling | Pd(PPh₃)₄, B(OH)₂, base | 80°C, 12 hours | 75% |
Route via Direct C–H Borylation
Recent studies have demonstrated the feasibility of directly borylating piperidine derivatives:
- Catalyst: [Ir(OMe)(cod)]₂ with bipyridine ligand.
- Reagent: B₂Pin₂.
- Conditions: 25–80°C, inert atmosphere.
This method bypasses halogenation, offering a more straightforward route with fewer steps and higher atom economy.
Data Table Summarizing Key Parameters
| Method | Starting Material | Reagents | Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Halogenation + Suzuki | Tosylpiperidine | I₂, NBS, Pd catalyst | Pd(PPh₃)₄ | 20–80°C, 12–24h | 75–85 | High regioselectivity | Multi-step, requires halogenation |
| Direct C–H Borylation | Tosylpiperidine derivative | B₂Pin₂ | Iridium complex | 25–80°C | 60–85 | Fewer steps, regioselective | Requires specialized catalysts |
| Borylation via Transition Metal | Tosylated intermediate | B₂Pin₂ | Rh or Ru catalysts | Mild conditions | 65–80 | Mild, efficient | Catalyst cost, substrate scope |
Research Findings and Considerations
- Cost and Availability: The choice of method depends on the availability of starting materials and catalysts. Suzuki coupling is well-established but involves expensive palladium catalysts, whereas direct C–H borylation offers a more streamlined approach but requires specialized catalysts and conditions.
- Selectivity: Transition-metal-catalyzed borylation provides high regioselectivity at the 4-position, which is critical for subsequent functionalization.
- Operational Simplicity: Direct borylation methods reduce the number of steps and purification processes, making them attractive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Tosylpiperidin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with aryl halides yields biaryl compounds .
Scientific Research Applications
Chemistry
(1-Tosylpiperidin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine
In biological research, boronic acids are used as enzyme inhibitors and in the development of therapeutic agents. The unique properties of this compound make it a potential candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it useful in the production of high-performance materials .
Mechanism of Action
The mechanism of action of (1-Tosylpiperidin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Containing Boronic Acids
Compounds like [4-(Piperidin-1-yl)phenyl]boronic acid () share the piperidine-boronic acid motif but lack the tosyl group. However, the tosyl group in (1-Tosylpiperidin-4-yl)boronic acid may improve pharmacokinetic stability by shielding the amine from metabolic degradation .
Aromatic Boronic Acids
- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid (): These exhibit potent antiproliferative effects (sub-micromolar IC₅₀ in 4T1 breast cancer cells). Their planar aromatic systems enhance intercalation into cellular targets, a feature less relevant to this compound due to its non-aromatic piperidine core.
- Bifunctional aryl boronic acids (e.g., FL-166 in ): FL-166 inhibits SARS-CoV-2 3CLpro with Ki = 40 nM. Its bifunctional design (dual aryl boronic acid groups) contrasts with the monofunctional this compound, highlighting how structural complexity influences target affinity.
Reactivity and Physicochemical Properties
pKa and Binding Affinity
- pKa Values : Boronic acids with electron-withdrawing groups (e.g., 3-AcPBA, 4-MCPBA) exhibit higher pKa (~8–9), limiting their reactivity at physiological pH (7.4). In contrast, this compound’s tosyl group may lower pKa via inductive effects, enhancing boronate formation under physiological conditions .
- Binding Constants : Borinic acids (e.g., diphenylborinic acid) show 10× higher association constants with diols than boronic acids due to reduced steric hindrance and enhanced Lewis acidity .
Dynamic Covalent Chemistry
This compound likely undergoes boronic ester exchange similar to phenylboronic acid (). However, the tosyl group may slow equilibration kinetics due to steric effects, a critical consideration in dynamic combinatorial chemistry .
Enzyme Inhibition
- Proteasome Inhibitors : Boronic acid-containing drugs like bortezomib target the 20S proteasome. The tosyl-piperidine scaffold in this compound could similarly interact with serine residues in proteases, though its specificity remains untested .
Data Table: Key Properties of Selected Boronic Acids
| Compound | Structure | pKa (Approx.) | Key Biological Activity | Applications |
|---|---|---|---|---|
| This compound | Tosyl-piperidine-boronic acid | ~7.5–8.5* | Potential protease inhibition | Drug design, molecular recognition |
| 4-MCPBA | 4-Methylcarboxyphenyl boronic | ~8.9 | Low glucose affinity | Materials science |
| FL-166 | Bifunctional aryl boronic acid | N/A | SARS-CoV-2 3CLpro inhibition (Ki = 40 nM) | Antiviral research |
| Diphenylborinic acid | R₁R₂B(OH) | ~7.0 | High diol binding (Ka ~10³–10⁴ M⁻¹) | Catalysis, sensors |
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1-Tosylpiperidin-4-yl)boronic acid with high purity?
- Methodological Answer : Synthesis often involves palladium-catalyzed Miyaura borylation of halogenated precursors, followed by tosylation. Critical steps include protecting the boronic acid moiety to prevent trimerization (e.g., using pinacol ester intermediates) and optimizing reaction pH to avoid protodeborylation. Post-synthesis, purification via flash chromatography or recrystallization is essential. Validation through (δ ~30 ppm for free boronic acids) and LC-MS/MS ensures purity, with impurity thresholds controlled below 1 ppm for pharmaceutical applications .
Q. How can researchers characterize boronic acid derivatives like this compound?
- Methodological Answer :
- NMR : distinguishes free boronic acids (broad peaks at ~30 ppm) from esters (sharp peaks at ~10 ppm). and NMR confirm structural integrity, including tosyl group presence.
- LC-MS/MS : Quantifies trace impurities (e.g., residual precursors) using MRM mode for high sensitivity. Derivatization-free protocols reduce sample preparation time .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications (e.g., flame retardants) .
Q. What are common impurities in boronic acid synthesis, and how are they mitigated?
- Methodological Answer : Key impurities include boroxines (trimers from dehydration), residual catalysts (e.g., Pd), and unreacted precursors. Mitigation strategies:
- Trimerization : Use pinacol or diol derivatization during synthesis.
- Catalyst Removal : Chelating resins or thiourea-based scavengers.
- LC-MS/MS Validation : MRM transitions (e.g., m/z 179 → 135 for boronic acids) ensure detection limits <1 ppm .
Advanced Research Questions
Q. How do binding kinetics between this compound and diol-containing biomolecules influence sensor design?
- Methodological Answer : Stopped-flow fluorescence or SPR spectroscopy measures on/off rates (, ). For example, fructose binds faster () than glucose due to favorable stereochemistry. Optimizing pH (near boronic acid pKa ~8.5) enhances binding equilibrium times (<10 s), critical for real-time glucose monitoring or glycoprotein capture .
Q. What challenges arise in structural analysis of this compound-peptide conjugates?
- Methodological Answer : Boroxine formation during MALDI-MS complicates mass interpretation. Solutions:
- On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) matrix to stabilize boronic acids as esters.
- Tandem MS/MS : Collision-induced dissociation (CID) sequences branched peptides, distinguishing boronic acid adducts (e.g., m/z shifts of +26 Da per B(OH) group) .
Q. How can boronic acid-functionalized polymers enhance targeted drug delivery?
- Methodological Answer : Conjugating this compound to PEG or dextran via carbodiimide chemistry enables pH-responsive release. The boronic acid binds cell-surface sialic acids (e.g., overexpressed on cancer cells), improving uptake. Validation via flow cytometry (e.g., FITC-labeled polymers) confirms targeting efficiency .
Q. What computational strategies predict the mutagenicity of boronic acid impurities?
- Methodological Answer : Tools like Derek Nexus or Toxtree assess structural alerts (e.g., α,β-unsaturated carbonyls). Molecular docking into proteasomal subunits (e.g., 20S β5 subunit) identifies potential inhibitors. Experimental validation via Ames tests ensures impurities meet ICH M7 guidelines (<1 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
